l-Isoleucine-2-d1

Description

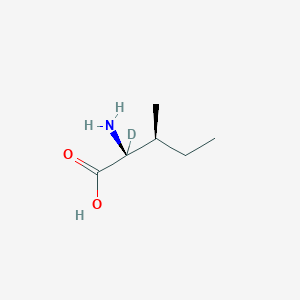

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-amino-2-deuterio-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-XIEIMECNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]([C@@H](C)CC)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of L Isoleucine 2 D1 and Its Biomacromolecular Incorporations

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

The introduction of deuterium (B1214612) at the Cα position of isoleucine significantly alters the relaxation properties of neighboring protons, leading to sharper NMR signals and reduced spectral overlap. unl.pt This effect is particularly beneficial in the study of high-molecular-weight systems, where severe line broadening often hampers spectral analysis. isotope.comrsc.orgnih.govnih.govsilantes.com

Elucidation of Protein Structure using l-Isoleucine-2-d1 Probes

Selective labeling with this compound, often in combination with 13C and 15N enrichment, provides a powerful handle for dissecting the intricate three-dimensional structures of proteins. unl.ptisotope.comrsc.orgnih.govnih.govsilantes.comacs.orgsynthelis.comscienceopen.com The presence of the Cα-deuteron simplifies the spin system, which aids in both resonance assignment and the extraction of structural restraints.

Chemical shift perturbation (CSP) is a sensitive NMR technique used to map the binding interfaces of proteins and to study conformational changes upon ligand binding. synthelis.com By selectively labeling a protein with this compound, the isoleucine residues become specific probes for monitoring interactions. Upon the addition of a binding partner, changes in the chemical environment of isoleucine residues at the interface will cause shifts in their corresponding NMR signals. core.ac.uk

For instance, in a study of the Rsp5p HECT domain's interaction with the Ubc4 E2 enzyme, a sample labeled with ¹H,¹³C at the Ile δ1- and Met ε-methyl positions, and otherwise U-²H,¹²C-labeled, was utilized. core.ac.uk Recording 2D methyl-TROSY (HMQC) spectra allowed for the identification of significant chemical shift changes in specific methionine residues upon the addition of unlabeled Ubc4, thereby mapping the interaction surface. core.ac.uk This approach highlights how selective labeling, which can include this compound, facilitates the analysis of protein-protein interactions by reducing spectral complexity and allowing for the unambiguous assignment of perturbed resonances.

| System Studied | Labeling Strategy | Key Finding | Reference |

| Rsp5p HECT domain and Ubc4 E2 enzyme | ¹H,¹³C-labeled at Ile δ1- and Met ε-methyl positions; otherwise U-²H,¹²C-labeled | Identified specific methionine residues at the binding interface through chemical shift perturbations. | core.ac.uk |

| hCAII | Not specified for this compound | Amide chemical shifts are effective reporters of local environmental changes upon ligand binding. | tu-dortmund.de |

The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons that are close to each other (typically < 5 Å), which is fundamental for determining the three-dimensional structure of proteins. The incorporation of this compound, in concert with selective protonation of methyl groups in an otherwise deuterated protein, is a powerful strategy for obtaining long-range distance restraints. rsc.orgscienceopen.com

Deuteration of the protein minimizes proton-proton spin diffusion, which can lead to ambiguous NOE signals, thereby allowing for the measurement of more accurate distances. The remaining protons on the isoleucine side chain, particularly the methyl protons, can then generate crucial NOEs to other residues, providing key constraints for defining the protein's fold. The isoleucine δ1 methyl group, being located at a significant distance from the protein backbone, is particularly valuable for observing NOEs to side chains that are distant in the primary sequence. For example, in the structure determination of the 42 kDa maltose-binding protein (MBP), distance restraints from methyl groups, including those from isoleucine, constituted 77% of the long-range restraints.

| Protein | Labeling Strategy | Contribution of Isoleucine NOEs | Reference |

| Maltose-binding protein (42 kDa) | ¹⁵N, ¹³C, ²H-labeled with methyl protonation in Val, Leu, and Ile (Cδ1 only) | Methyl-based NOEs, including those from isoleucine, were critical for defining the global fold, making up 77% of long-range restraints. | |

| General protein structure determination | Deuterated proteins with protonated amino acids | Long mixing times in NOE experiments promote intra-residue spin diffusion, aiding in sidechain assignments. |

The study of high-molecular-weight proteins (>100 kDa) by solution NMR is particularly challenging due to rapid signal decay and severe spectral crowding. isotope.comrsc.orgnih.govnih.govsilantes.com Isotope labeling with this compound, as part of a broader deuteration strategy, is essential for overcoming these limitations. isotope.comrsc.org Deuteration dramatically slows down transverse relaxation rates, leading to sharper lines and improved spectral quality. unl.pt

A key technique that leverages this labeling strategy is methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY). rsc.orgnih.govresearchgate.net By selectively observing the protonated methyl groups (like those in isoleucine) in a highly deuterated background, high-quality spectra of megadalton-sized complexes can be obtained. rsc.org This approach has been successfully applied to study the 670-kDa 20S proteasome, where an isotope labeling scheme involving protonation of isoleucine-δ1, leucine (B10760876), and valine methyls in a deuterated background enabled the investigation of functionally important motions and interactions.

| System | Molecular Weight | Labeling Strategy | Key Benefit | Reference |

| 20S Proteasome Core Particle | 670 kDa | Isoleucine-δ1, Leucine, and Valine methyls protonated in a highly deuterated background | Overcame molecular weight limitations, enabling the study of dynamics and interactions in a large complex. | |

| General High-Molecular-Weight Proteins | >100 kDa | Selective protonation of isoleucine, leucine, and valine methyl groups in a D₂O-based medium | Dramatically increased the useful molecular weight range for NMR studies using methyl-TROSY techniques. | isotope.com |

| α7β7β7α7 Proteasome | ~700 kDa | U-[²H], Ile-d1[¹³CH₃], Thr-γ2[¹³CH₃] labeling | Provided high-quality spectra for studying large protein complexes. | scienceopen.com |

Nuclear Overhauser Effect (NOE)-Based Distance Restraints and Structure Determination

Dynamics and Conformational Studies of Proteins with this compound Labeling

Beyond static structure, understanding the dynamic nature of proteins is crucial for comprehending their function. This compound labeling is also instrumental in studies of protein dynamics, particularly of side-chain motions. isotope.comrsc.orgnih.govnih.govsilantes.comscienceopen.com

NMR relaxation measurements provide quantitative information on the motions of specific nuclei on a wide range of timescales. For side-chain dynamics, the methyl groups of isoleucine, leucine, and valine are excellent probes. rsc.orgnih.gov The incorporation of this compound is often part of a labeling scheme designed to isolate specific spin systems, which simplifies the analysis of relaxation data. sigmaaldrich.com

Deuterium relaxation experiments can directly probe the motional amplitudes of C-D bonds. nih.gov Furthermore, in highly deuterated, methyl-protonated proteins, intra-methyl ¹H-¹H dipolar cross-correlated spin relaxation rates can be measured with improved sensitivity. In large proteins, these rates are directly related to order parameters, which quantify the amplitude of motion of the methyl-containing side chains. This approach has been validated by comparing order parameters obtained from ¹H cross-correlation with those from ²H and ¹³C spin relaxation methods, showing excellent agreement. Such studies provide detailed insights into the flexibility of protein side chains, which can be critical for processes like ligand binding and catalysis.

| Method | Labeling Requirement | Information Gained | Application Example | Reference |

| ²H T₁ and T₁ρ spin relaxation | ¹⁵N, ¹³C, ~50% ²H-labeled protein | Measures side-chain dynamics at specific positions. | N-terminal SH3 domain from drk | nih.gov |

| ¹³C-¹H dipole-dipole cross-correlation | ¹⁵N, ¹³C-labeled molecules | Provides order parameters describing the amplitude of motion at ¹³Cβ positions. | N-terminal SH3 domain from drk | nih.gov |

| Intra-methyl ¹H-¹H dipolar cross-correlated spin relaxation | Highly deuterated, methyl-protonated proteins | Order parameters characterizing the amplitude of motion of methyl-containing side-chains. | 360 kDa "half-proteasome" complex |

Isoleucine Side Chains as Reporters of Conformational Freedom

Isoleucine side chains are valuable reporters of the conformational landscape of proteins. acs.orgresearchgate.netnih.gov The chemical shifts of the side chain carbons, especially Cδ1, are highly sensitive to the side chain torsion angles, χ1 and χ2. acs.org By employing solid-state NMR (ssNMR) at cryogenic temperatures, often enhanced by dynamic nuclear polarization (DNP), it is possible to freeze-trap and study distributions of these conformations. acs.orgnih.gov

The incorporation of l-isoleucine (B559529), selectively labeled with isotopes like ¹³C, allows for detailed analysis of these conformational states. acs.org For well-folded proteins, the isoleucine chemical shifts in frozen solutions are typically well-resolved and correspond closely to those observed in solution NMR. acs.orgresearchgate.net However, for residues in less structured regions, significant line broadening or signal splitting occurs, which is directly linked to the residual mobility and conformational freedom of the side chain. researchgate.netnih.gov In the case of intrinsically disordered proteins (IDPs) or unfolded proteins, the isoleucine side chains exhibit full conformational freedom, leading to significant inhomogeneous line broadening in the spectra. researchgate.netnih.gov

The use of this compound in these studies, particularly in conjunction with other labeling schemes (e.g., ¹³C, ¹⁵N), helps to simplify complex spectra and refine the analysis of side-chain dynamics. doi.org The deuterium at the Cα position can influence local relaxation properties, providing a clearer window into the motions of the adjacent side chain. This approach allows researchers to distinguish between different structural ensembles, such as those present in amyloid fibrils versus the more flexible "fuzzy coat" surrounding them, offering crucial insights into protein function and misfolding diseases. nih.gov

Methyl-TROSY Spectroscopy Enhancements

Transverse Relaxation-Optimized Spectroscopy (TROSY) is a pivotal NMR technique that has dramatically extended the size limits of biomolecules that can be studied in solution. ethz.ch The method works by reducing transverse relaxation rates, which leads to narrower line widths and increased sensitivity, especially for large proteins and complexes. ethz.ch Methyl-TROSY focuses on the methyl groups of isoleucine, leucine, and valine (ILV) as sensitive probes of protein structure and dynamics. nih.gov

High levels of deuteration are crucial for maximizing the methyl-TROSY effect. nih.gov By using highly deuterated proteins where only the methyl groups of specific residues like isoleucine are protonated (e.g., U-[²H] Ileδ1-[¹³CH₃]), the detrimental effects of dipolar relaxation with nearby protons are minimized. nih.gov The first demonstration of the methyl-TROSY effect was on the isoleucine δ1 methyl groups of the 82 kDa malate (B86768) synthase G. nih.gov

Mass Spectrometry (MS) Applications

Fragmentation Analysis of this compound in Tandem Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the structural elucidation of molecules by analyzing their fragmentation patterns upon collision-induced dissociation (CID). The analysis of amino acids and their isomers, which often have identical masses, presents a significant challenge. rsc.org

Differentiating the isomeric amino acids leucine (Leu), isoleucine (Ile), and allo-isoleucine is problematic in mass spectrometry because they have the same elemental composition and thus the same mass. rsc.orgresearchgate.net However, their distinct structures lead to different fragmentation pathways, which can be exploited for their differentiation. researchgate.netrsc.org Under low-energy CID, both protonated leucine and isoleucine ([M+H]⁺ at m/z 132) typically lose a molecule of formic acid (HCOOH) to produce a primary fragment ion at m/z 86. researchgate.netresearchgate.net

A key diagnostic difference arises from the subsequent fragmentation of this m/z 86 ion. For isoleucine, the loss of ammonia (B1221849) (NH₃) to produce a fragment at m/z 69 is significantly more favorable and abundant compared to leucine. rsc.orgresearchgate.netresearchgate.net This transition (m/z 132 → 86 → 69) is characteristic of isoleucine. researchgate.net Conversely, leucine can produce a characteristic fragment at m/z 43. researchgate.net

The use of this compound provides an additional layer of certainty in these analyses. The deuterium label at the Cα position results in a mass shift of the parent ion and any fragments containing this position. For example, the analysis of deuterated peptides in MS/MS experiments allows for the clear identification of specific fragment ions, such as y-type ions, which helps in sequencing and isomer differentiation. researchgate.net The distinct fragmentation patterns, enhanced by isotopic labeling, allow for the reliable differentiation of these critical amino acid isomers. researchgate.netrsc.org

Table 1: Characteristic MS/MS Fragment Ions for Differentiation of Leucine and Isoleucine

| Amino Acid | Precursor Ion (m/z) | Primary Fragment Ion (m/z) | Characteristic Product Ion (m/z) |

| Leucine | 132 | 86 | 43 |

| Isoleucine | 132 | 86 | 69 |

Data compiled from multiple sources. rsc.orgresearchgate.netresearchgate.net

Computational and experimental studies have provided detailed mechanistic insights into why isoleucine and leucine fragment differently. researchgate.netrsc.orgnih.gov The formation of the diagnostic m/z 69 ion for isoleucine is energetically more favorable than the corresponding pathway for leucine. rsc.org The fragmentation of isoleucine proceeds through a pathway with more stabilized intermediate structures. rsc.org

The presence of the deuterium label in this compound is invaluable for elucidating these complex fragmentation mechanisms. Isotope labeling experiments, where specific atoms are replaced with their heavy isotopes, allow researchers to trace the atoms through the fragmentation cascade. researchgate.netresearchgate.net By observing which fragments retain the deuterium label, it is possible to map the bond cleavages and rearrangements that occur. For example, studies on deuterated peptides have been used to verify the formation of specific fragment ion types and understand the mobilization of hydrogen atoms during fragmentation. researchgate.netresearchgate.net This level of mechanistic detail is crucial for improving the accuracy of peptide sequencing algorithms and for the fundamental understanding of ion chemistry in the gas phase.

Differentiation of Isoleucine from Leucine and Allo-Isoleucine Isomers

Quantitative Proteomics and Metabolomics with Deuterated Isoleucine

Stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics, enabling the precise measurement of changes in protein and metabolite abundance across different biological samples. sigmaaldrich.comacs.org Deuterated amino acids, including this compound and its more heavily labeled counterparts like l-Isoleucine-d10, serve as ideal internal standards for these applications. isotope.comisotope.commedchemexpress.com

In metabolomics, a mixture of deuterated amino acids can be used as a concentration standard for high-throughput analysis by LC/MS or GC/MS. sigmaaldrich.com The labeled standards are added to a biological sample, such as plasma or cell extract, at a known concentration. uio.no Since the deuterated standard is chemically identical to the natural ("light") analyte, it co-elutes during chromatography and co-ionizes in the mass spectrometer, correcting for variations in sample preparation and instrument response. acs.org The ratio of the signal intensity of the light analyte to the heavy standard allows for accurate absolute quantification. uio.no This approach is critical for studies identifying metabolic biomarkers for diseases like diabetes, where levels of branched-chain amino acids (BCAAs) including isoleucine are known to be altered. nih.gov

In quantitative proteomics, a powerful technique known as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) utilizes heavy amino acids to label the entire proteome of cultured cells. researchgate.netisotope.comthermofisher.com Cells are grown in media where a natural amino acid is replaced by its heavy isotopic version (e.g., ¹³C₆-l-lysine). isotope.com This results in all proteins within the cell incorporating the heavy label. isotope.com Protein extracts from "heavy" labeled cells can then be mixed with extracts from "light" (unlabeled) cells grown under different experimental conditions. isotope.com After protein digestion, the mass difference between the heavy and light peptide pairs in the MS spectrum allows for the relative quantification of thousands of proteins simultaneously. researchgate.netisotope.com While arginine and lysine (B10760008) are most common in SILAC due to the specificity of trypsin, other labeled amino acids like deuterated isoleucine are used in targeted quantification strategies and specialized SILAC applications. thermofisher.com These methods provide deep insights into cellular processes, protein networks, and the molecular basis of disease. nih.govoup.complos.org

Table 2: Applications of this compound and other Deuterated Isoleucines in Quantitative Analysis

| Technique | Application Area | Role of Deuterated Isoleucine | Key Benefit |

| LC/MS/MS | Metabolomics | Internal Standard | Accurate absolute quantification of isoleucine levels in biological fluids. sigmaaldrich.comuio.no |

| SILAC | Proteomics | Metabolic Label | Relative quantification of protein abundance between different cell populations. researchgate.netisotope.com |

| Isotope Dilution MS | Clinical Chemistry | Internal Standard | Precise measurement for diagnostic and research purposes. researchgate.net |

Stable Isotope Labeling in Mammals (SILAM)

Stable Isotope Labeling in Mammals (SILAM) extends the principles of metabolic labeling to whole organisms, typically rodents, enabling the quantitative analysis of proteome dynamics in the context of physiological and pathological states. cortecnet.com This in-vivo technique provides insights that are often unattainable from cell culture models alone. cortecnet.com In a SILAM experiment, an entire proteome is labeled, creating an ideal internal standard for quantitative proteomics, which enhances the accuracy of measurements. cortecnet.com

The methodology involves feeding animals a specialized diet in which one or more amino acids are replaced with their heavy stable isotope-labeled forms. cortecnet.com For instance, a diet containing this compound would lead to the gradual incorporation of this deuterated amino acid into newly synthesized proteins across all tissues. By comparing the proteomes of animals under different conditions (e.g., disease model vs. healthy control), researchers can quantify changes in protein expression, synthesis, and turnover on a global scale. cortecnet.com The labeling period can range from a few weeks to longer, depending on the organism and the protein turnover rates in the tissues of interest. acs.org

The labeled tissues harvested from the SILAM animal can be mixed with unlabeled tissues from a control animal, followed by standard proteomic analysis. The mass shift introduced by this compound allows for the relative quantification of thousands of proteins simultaneously, providing a comprehensive snapshot of the proteome's response to a specific stimulus or disease state. cortecnet.com

Table 2: Hypothetical SILAM Experimental Design Using this compound

| Experimental Phase | Procedure | Purpose | Compound Used |

| 1. Acclimatization | Animals are housed and fed a standard diet. | To adapt animals to the housing conditions and baseline diet. | Standard L-Isoleucine |

| 2. Labeling | The experimental group is switched to a diet where standard L-isoleucine is replaced by the labeled version. | To incorporate the heavy isotope into the proteome of the experimental group. cortecnet.com | This compound |

| 3. Experimental Model | A disease or physiological condition is induced. | To study the effect of the condition on protein dynamics. | N/A |

| 4. Tissue Harvesting | Tissues of interest are collected from both control and experimental groups. | To obtain samples for proteomic analysis. | N/A |

| 5. Sample Processing & Analysis | Tissues are combined, proteins are extracted and digested, and peptides are analyzed by LC-MS. | To identify and quantify relative protein abundance based on the isotopic signature. cortecnet.com | N/A |

Isotope Ratio Mass Spectrometry (IRMS) for Metabolic Investigations

Isotope Ratio Mass Spectrometry (IRMS) is an analytical technique renowned for its exceptionally high precision and sensitivity in measuring the ratios of stable isotopes in a sample. nih.gov Unlike conventional mass spectrometry which measures mass-to-charge ratios to identify compounds, IRMS determines the relative abundance of specific isotopes (e.g., ²H/¹H, ¹³C/¹²C, ¹⁵N/¹⁴N), making it a cornerstone for metabolic research using tracers. nih.govalexandraatleephillips.com

In studies involving this compound, IRMS is the analytical method of choice for precisely quantifying the incorporation of deuterium into biological macromolecules like proteins. nih.gov Following the administration of the tracer, proteins can be isolated, hydrolyzed back into their constituent amino acids, and analyzed. alexandraatleephillips.com The amino acids are often derivatized to make them volatile for analysis by Gas Chromatography-IRMS (GC-IRMS). alexandraatleephillips.comfmach.it This technique can detect even very small changes in the isotopic enrichment of isoleucine, providing a quantitative measure of protein synthesis rates. nih.gov

The sensitivity of IRMS is a significant advantage, being at least 100-fold greater than conventional GC-MS for measuring isotopic enrichment. nih.gov This allows for the use of lower tracer doses and the detection of metabolic changes over shorter time frames. nih.govresearchgate.net Recent advances have coupled IRMS with various chromatographic separation techniques, such as liquid chromatography (LC-IRMS), expanding the range of analyzable compounds. fmach.itucsc.edu Compound-specific isotope analysis (CSIA) via IRMS can differentiate the isotopic signatures of individual amino acids within a complex mixture, offering detailed insights into specific metabolic pathways. fmach.itucsc.edu For example, the δ¹⁵N values of amino acids like isoleucine can be used to trace nitrogen flow through ecosystems and food webs. fmach.it

Table 3: Applications of IRMS in this compound Metabolic Research

| Application Area | Technique | Measurement | Research Finding |

| Protein Synthesis Rates | GC-Pyrolysis-IRMS | Deuterium enrichment in protein-bound isoleucine. | Quantifies the fractional synthetic rate (FSR) of specific muscle protein subfractions. nih.gov |

| Metabolic Flux Analysis | GC-IRMS / LC-IRMS | Isotopic enrichment in metabolic intermediates. | Traces the path of the isoleucine carbon and nitrogen skeleton through metabolic networks. nih.gov |

| Compound-Specific Isotope Analysis (CSIA) | GC-C-IRMS | Natural abundance isotope ratios (e.g., δ¹⁵N) of individual amino acids. fmach.itresearchgate.net | Differentiates between sources of amino acids in a system. fmach.it |

| Tracer Dilution Studies | EA-IRMS | Isotope ratio of free amino acids in plasma. | Determines the rate of appearance (Ra) of isoleucine from protein breakdown and diet. nih.gov |

Investigations of Biological Systems Utilizing L Isoleucine 2 D1 As a Probe

Elucidation of Metabolic Pathways and Fluxes

Metabolic flux analysis (MFA) is a critical technique used to quantify the rates of intracellular reactions. cortecnet.com The fundamental principle of using stable isotopes like l-Isoleucine-2-d1 in MFA involves introducing the labeled compound (tracer) into a biological system and measuring the distribution of the isotope label in downstream metabolites. cortecnet.comresearchgate.net This information, when integrated into a stoichiometric model of metabolism, allows for the calculation of fluxes through various pathways. nih.govd-nb.info The deuterium (B1214612) label on this compound serves as a distinct marker that can be followed as the amino acid is utilized for protein synthesis or channeled into different biosynthetic and catabolic routes.

Isoleucine biosynthesis is a fundamental process in microorganisms and plants, as it is an essential amino acid that cannot be synthesized by animals. wikipedia.org Several distinct pathways for its production have been identified, and probes like this compound are invaluable for determining which routes are active under specific conditions and in different organisms.

The most common and well-characterized route for l-isoleucine (B559529) biosynthesis begins with the amino acid l-threonine. acs.orgnih.gov This pathway consists of five enzymatic steps that convert threonine into isoleucine. researchgate.net The first and committed step is the deamination of threonine to 2-oxobutanoate (B1229078) (also known as α-ketobutyrate), catalyzed by the enzyme threonine dehydratase (or threonine ammonia-lyase). acs.orgnih.govnih.gov This pathway is tightly regulated, often through feedback inhibition of threonine dehydratase by the final product, l-isoleucine. researchgate.netnih.gov

In experiments designed to study this pathway, this compound can be used in reverse, to study the dynamics of feedback regulation, or forward, by using labeled precursors like deuterated threonine. When studying the pathway in reverse or in equilibrium, the transfer of the deuterium from this compound back to its precursor, 2-oxobutanoate, via transaminase activity can be monitored. This helps in quantifying the reversibility of the final transamination step and understanding the pool sizes of intermediates.

Table 1: Key Enzymes and Intermediates in the Threonine-Dependent Isoleucine Biosynthesis Pathway

| Step | Precursor(s) | Enzyme | Product |

|---|---|---|---|

| 1 | L-Threonine | Threonine dehydratase | 2-Oxobutanoate |

| 2 | 2-Oxobutanoate, Pyruvate (B1213749) | Acetohydroxy acid synthase (AHAS) | 2-Aceto-2-hydroxybutanoate |

| 3 | 2-Aceto-2-hydroxybutanoate | Acetohydroxy acid isomeroreductase | (2R,3R)-2,3-Dihydroxy-3-methylpentanoate |

| 4 | (2R,3R)-2,3-Dihydroxy-3-methylpentanoate | Dihydroxyacid dehydratase | (S)-3-Methyl-2-oxopentanoate |

This table summarizes the canonical five-step pathway starting from L-Threonine. acs.orgresearchgate.netnih.gov

An alternative route, known as the citramalate (B1227619) or pyruvate pathway, synthesizes the key intermediate 2-oxobutanoate from pyruvate and acetyl-CoA. acs.orgnih.gov This pathway was first identified in certain microorganisms and is particularly significant in various archaea and bacteria, including Geobacter sulfurreducens. nih.govnih.gov It begins with the condensation of acetyl-CoA and pyruvate to form citramalate, a reaction catalyzed by citramalate synthase (CimA). acs.orguniprot.org The subsequent steps convert citramalate to 2-oxobutanoate. nih.gov This pathway is considered more efficient in some contexts as it is shorter and less intertwined with the synthesis of other aspartate-family amino acids compared to the threonine-dependent route. acs.org

Stable isotope tracing is crucial for differentiating the activity of the threonine-dependent and citramalate pathways, especially in organisms where both may be functional. asm.orgfrontiersin.org For instance, feeding a culture a specifically labeled precursor like [2-D]-pyruvate would lead to a deuterium label in isoleucine if the citramalate pathway is active. Conversely, using this compound and analyzing the isotopic labeling of precursors like threonine and pyruvate can reveal the relative flux contributions of each pathway to the total isoleucine pool. Studies in Haloarcula hispanica using 13C labeling demonstrated a split pathway, with 56% of isoleucine derived from the threonine pathway and 44% from the pyruvate pathway. asm.org

Table 2: Key Enzymes and Intermediates in the Citramalate Pathway

| Step | Precursor(s) | Enzyme | Product |

|---|---|---|---|

| 1 | Pyruvate, Acetyl-CoA | Citramalate synthase (CimA) | (R)-Citramalate |

| 2 | (R)-Citramalate | Isopropylmalate isomerase (LeuCD) | 2-Methylmaleate (Citracontate) |

This table outlines the initial steps of the citramalate pathway leading to the common intermediate 2-oxobutanoate. acs.orgnih.govnih.gov

Recent research has uncovered a remarkable degree of metabolic flexibility in isoleucine biosynthesis, revealing novel and "underground" pathways that organisms can employ, particularly under stress or when canonical pathways are disabled. elifesciences.org These routes often rely on the promiscuous activity of existing enzymes. elifesciences.orgnih.gov

Two such routes have been identified in Escherichia coli:

O-succinyl-L-homoserine Cleavage: Under aerobic conditions, an engineered E. coli strain lacking threonine deaminases evolved a pathway where cystathionine (B15957) γ-synthase (MetB) promiscuously cleaves O-succinyl-L-homoserine (an intermediate in methionine biosynthesis) to produce 2-oxobutanoate. elifesciences.orgnih.gov

Propionyl-CoA-dependent Routes: Under anaerobic conditions, 2-oxobutanoate can be formed from propionyl-CoA. elifesciences.org One mechanism involves the reductive carboxylation of propionyl-CoA, while another involves its condensation with formate, a reaction enabled by pyruvate formate-lyase. elifesciences.orgnih.gov

Using this compound as a tracer in such mutant strains would be definitive. By analyzing the mass isotopologue distribution of intermediates like O-succinyl-L-homoserine or propionyl-CoA, researchers could confirm the direction and magnitude of these underground fluxes. The presence of the deuterium label in these specific precursors after administering labeled isoleucine would provide direct evidence of the reversibility and activity of these non-canonical routes.

The biosynthesis of isoleucine is intricately linked with the pathways for the other branched-chain amino acids (BCAAs), valine and leucine (B10760876). nih.gov The last four enzymes in the threonine-dependent isoleucine pathway are shared with the valine biosynthesis pathway. nih.gov This overlap necessitates complex allosteric regulation to balance the production of all three amino acids. For instance, the enzyme AHAS is a common target for feedback inhibition by valine, leucine, and isoleucine. nih.gov Furthermore, the threonine-dependent pathway is connected to the entire aspartate family of amino acids (including methionine, lysine (B10760008), and threonine itself), while the citramalate pathway is more independent. acs.org

This compound is an ideal tool for dissecting these interactions. By introducing the labeled isoleucine, scientists can quantify its specific inhibitory effect on enzymes like AHAS without the confounding variable of it being a nitrogen source. Tracking the deuterium label can also help resolve fluxes at key branch points, such as the condensation of 2-oxobutanoate with pyruvate (for isoleucine) versus the condensation of two pyruvate molecules (for valine), which are both catalyzed by AHAS.

Isoleucine is both a glucogenic and a ketogenic amino acid, meaning its carbon skeleton can be converted into precursors for glucose synthesis or into ketone bodies and fatty acids. wikipedia.org The catabolic pathway begins with a transamination reaction to form α-keto-β-methylvaleric acid (KMV). frontiersin.org This is followed by oxidative decarboxylation, after which the carbon chain is split into acetyl-CoA (ketogenic) and propionyl-CoA. wikipedia.orgfrontiersin.org Propionyl-CoA is subsequently converted to succinyl-CoA, an intermediate of the TCA cycle, rendering this portion of the pathway glucogenic. wikipedia.org

Tracing studies using this compound allow for precise measurement of the rate of isoleucine degradation and its contribution to various metabolic pools. When a subject or cell culture is given this compound, the deuterium label can be tracked into the products acetyl-CoA and propionyl-CoA and their downstream metabolites. This provides a direct, quantitative measure of whole-body or tissue-specific isoleucine oxidation rates. nih.gov Such studies are critical for understanding metabolic shifts in various physiological states and diseases where BCAA metabolism is altered, such as diabetes and obesity. wikipedia.orgwisc.edu

Table 3: Key Enzymes in the Isoleucine Catabolism Pathway

| Step | Precursor | Enzyme | Product(s) |

|---|---|---|---|

| 1 | L-Isoleucine | Branched-chain amino acid aminotransferase (BCAT) | α-keto-β-methylvaleric acid (KMV) |

| 2 | α-keto-β-methylvaleric acid (KMV) | Branched-chain α-keto acid dehydrogenase (BCKDH) complex | 2-methylbutyryl-CoA |

| 3 | 2-methylbutyryl-CoA | Acyl-CoA dehydrogenase | Tiglyl-CoA |

This table summarizes the initial and final products of the major isoleucine degradation pathway. wikipedia.orgfrontiersin.org

Novel and Underground Biosynthesis Routes (e.g., O-succinyl-L-homoserine, propionyl-CoA)

Metabolic Flux Analysis (MFA) with Deuterium Tracers

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions. semanticscholar.org The use of stable isotope tracers, such as deuterium-labeled compounds, is central to MFA. medchemexpress.commdpi.com By introducing a labeled substrate into a biological system and tracking the incorporation of the isotope into various metabolites, researchers can elucidate the relative contributions of different metabolic pathways. semanticscholar.org this compound, a deuterated form of the essential amino acid L-isoleucine, serves as a valuable probe in these investigations. The deuterium atom at the C-2 position allows for the tracing of isoleucine's metabolic fate and its interactions within the cellular metabolic network.

The use of isotopically labeled amino acids, including deuterated variants, enables the detailed tracing of carbon and nitrogen flow through metabolic pathways. pnas.org In studies involving this compound, the deuterium label acts as a marker to follow the carbon skeleton of isoleucine as it is metabolized. This approach is instrumental in identifying the various metabolic by-products that arise from isoleucine catabolism. pnas.org For instance, the degradation of isoleucine is known to produce acetyl-CoA and propionyl-CoA. sigmaaldrich.comnih.gov By tracking the deuterium label, researchers can confirm the activity of this pathway and identify any alternative or previously unknown by-products.

Comprehensive stable-isotope tracing has been successfully applied to identify metabolic by-products in various cell cultures. pnas.org This methodology is not limited to a single tracer but can involve the use of multiple labeled substrates to gain a more complete picture of cellular metabolism. cortecnet.com For example, combining this compound with 13C-labeled glucose or glutamine can provide a more holistic view of how different nutrient sources contribute to the cellular metabolome. cortecnet.com This integrated approach enhances the ability to identify the origins of various metabolic by-products.

The following table summarizes key metabolic by-products that can be traced using labeled isoleucine:

| Precursor | Key Metabolic By-products |

| L-Isoleucine | Acetyl-CoA, Propionyl-CoA |

| L-Isoleucine | L-alloisoleucine |

This table is generated based on known metabolic pathways of isoleucine and is illustrative of the types of by-products that can be traced using isotopic labeling.

While traditional MFA often assumes a metabolic steady state, many biological processes are dynamic, with metabolic fluxes changing over time. nih.gov Dynamic Metabolic Flux Analysis (dMFA) was developed to study these transient metabolic states. nih.govplos.orguclouvain.be This technique is particularly useful for investigating cellular responses to environmental changes, such as shifts in nutrient availability. nih.gov

In the context of this compound, dMFA can be used to track the real-time metabolic response to changes in isoleucine concentration or the introduction of other metabolic stimuli. By collecting time-series data of isotopic labeling patterns, researchers can construct a dynamic profile of metabolic fluxes. plos.org This provides valuable insights into how cells adapt their metabolic networks to maintain homeostasis or respond to external perturbations. The integration of flux balance analysis with kinetic models allows for the simulation of metabolite-labeling dynamics in tracer experiments, which can be further refined using data from labeled proteinogenic amino acids to improve the accuracy of flux estimations. plos.org

The metabolic interactions within microbial communities are complex and play a crucial role in various ecosystems, from the human gut to the soil. nih.govnih.gov Isotopic tracers like this compound can be employed to unravel these intricate metabolic networks. By introducing the labeled compound into a microbial community, it is possible to track its uptake and metabolism by different microbial species. nih.govfrontiersin.org

Dynamic Metabolic Flux Analysis

Regulatory Mechanisms of Isoleucine Metabolism

The biosynthesis and degradation of isoleucine are tightly regulated to meet the cell's metabolic demands while avoiding the wasteful expenditure of energy and resources. This compound can be used as a tool to investigate these regulatory mechanisms, providing insights into feedback inhibition, allosteric regulation, and gene expression.

A key regulatory mechanism in many biosynthetic pathways is feedback inhibition, where the end-product of the pathway inhibits the activity of an early enzyme in the same pathway. In the case of isoleucine biosynthesis, L-isoleucine acts as a feedback inhibitor of threonine deaminase (also known as threonine dehydratase), the first enzyme in the pathway. wikipedia.orgasm.orgpurdue.edu This enzyme catalyzes the conversion of L-threonine to α-ketobutyrate. wikipedia.orgpurdue.edu

Studies using analogs of isoleucine have been instrumental in elucidating the allosteric nature of this regulation. nih.govasm.org L-isoleucine binds to a regulatory site on threonine deaminase, distinct from the active site, inducing a conformational change that reduces the enzyme's affinity for its substrate, threonine. purdue.edunih.gov This allosteric regulation is a common theme in metabolic control. Valine, another branched-chain amino acid, can act as an activator of threonine deaminase, competing with isoleucine at the regulatory site and promoting the enzyme's active state. wikipedia.orgnih.gov The use of this compound in kinetic studies can help to precisely quantify the inhibitory effects of isoleucine on threonine deaminase activity under various conditions.

The following table summarizes the key regulatory molecules of threonine deaminase:

| Molecule | Regulatory Effect on Threonine Deaminase |

| L-Isoleucine | Allosteric Inhibitor wikipedia.orgasm.org |

| L-Valine | Allosteric Activator wikipedia.orgnih.gov |

| L-Leucine | Inhibitor (reduced affinity compared to isoleucine) purdue.edu |

In addition to allosteric regulation of enzyme activity, the synthesis of metabolic enzymes is often controlled at the level of gene expression. The genes involved in isoleucine biosynthesis are typically organized in operons, and their transcription is regulated by the availability of isoleucine and other branched-chain amino acids. asm.org For instance, in Escherichia coli, the ilv gene cluster, which contains the genes for isoleucine and valine biosynthetic enzymes, is under the control of multivalent repression by isoleucine, valine, and leucine. asm.org

The transport of amino acids into the cell is also a regulated process. The cycA gene in E. coli encodes a protein responsible for the uptake of nonpolar amino acids, including isoleucine. capes.gov.brnih.govnih.gov The expression of cycA is influenced by the extracellular concentrations of its substrate amino acids. capes.gov.brnih.gov Studies have shown that the presence of L-isoleucine, along with other aliphatic amino acids, can upregulate the transcription of cycA. mdpi.com This regulation involves global transcription factors such as Lrp (leucine-responsive regulatory protein) and Crp (cAMP receptor protein). nih.govresearchgate.net Using this compound, researchers can investigate how the uptake and intracellular concentration of isoleucine influence the expression of genes like cycA and the ilv operon, providing a more complete understanding of the transcriptional regulatory network governing isoleucine metabolism.

Redox Homeostasis and Electron Sinks

While direct studies focusing on the role of this compound in redox homeostasis are not extensively documented, its metabolism is intrinsically linked to cellular redox balance. The catabolism of branched-chain amino acids (BCAAs) like isoleucine provides substrates for the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration and redox metabolism. The degradation of isoleucine ultimately yields acetyl-CoA and propionyl-CoA. qiagen.com These products can enter the TCA cycle, influencing the cellular pool of reducing equivalents such as NADH and FADH2.

Furthermore, certain enzymes involved in isoleucine metabolism, such as L-isoleucine dioxygenase, are dependent on cofactors like Fe(II) and α-ketoglutarate. acs.orggenome.jpresearchgate.net The activity of these dioxygenases, which catalyze hydroxylation reactions, is tied to oxidative processes and can be influenced by the cellular redox state. acs.org The use of this compound in these systems could potentially reveal subtle kinetic isotope effects that might shed light on the rate-limiting steps of these redox-sensitive reactions.

Enzyme Mechanism and Kinetic Analysis Utilizing this compound Substrates

The substitution of hydrogen with deuterium at the Cα position of L-isoleucine creates a valuable substrate for investigating various aspects of enzyme function, from the formation of enzyme-substrate complexes to the stereochemical outcomes of reactions.

Enzyme-Substrate Complex Formation and Catalytic Mechanisms

This compound can be employed to study the formation of enzyme-substrate (ES) complexes and to probe the catalytic mechanisms of enzymes that recognize isoleucine. The initial binding of the substrate to the enzyme's active site is a critical step in catalysis. While the isotopic substitution at a non-reacting position might not drastically alter the initial binding affinity (Km), it can provide insights into conformational changes and the stability of the ES complex. tufts.eduunizin.org

For enzymes where the Cα-H bond is cleaved during the reaction, such as in certain transamination or racemization reactions, the use of this compound would be expected to exhibit a significant primary kinetic isotope effect. This effect can help to confirm whether the C-H bond cleavage is a rate-determining step in the catalytic mechanism. For instance, in reactions catalyzed by pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, the formation of a Schiff base intermediate is a key step. acs.org The subsequent steps often involve the removal of the α-proton, a process that would be sensitive to isotopic substitution.

Determination of Kinetic Parameters (Vmax, Km, kcat)

Kinetic parameters are fundamental to understanding enzyme function. tufts.edureddit.comlibretexts.org The use of this compound as a substrate allows for the precise determination of these parameters and for the detection of kinetic isotope effects.

Vmax (Maximum Velocity): This parameter reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. unizin.orgyoutube.com A change in Vmax when using the deuterated substrate compared to the non-deuterated one would indicate a kinetic isotope effect on the catalytic step.

Km (Michaelis Constant): Km represents the substrate concentration at which the reaction rate is half of Vmax and is often used as a measure of the enzyme's affinity for its substrate. libretexts.orgyoutube.com A significant change in Km upon isotopic substitution is less common but could suggest that the labeled position is involved in interactions that stabilize the ES complex.

kcat (Turnover Number): This constant represents the number of substrate molecules converted to product per enzyme molecule per unit of time. tufts.edureddit.comlibretexts.org It is a direct measure of the catalytic efficiency of the enzyme. The ratio of kcat for the light (l-Isoleucine) versus the heavy (this compound) substrate gives the kinetic isotope effect on the catalytic step.

Table 1: Hypothetical Kinetic Parameters for an Isoleucine-Metabolizing Enzyme

| Substrate | Km (mM) | Vmax (µM/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| l-Isoleucine | 0.5 | 100 | 10 | 20000 |

| This compound | 0.5 | 50 | 5 | 10000 |

This table illustrates a hypothetical scenario where the deuteration at the Cα position leads to a primary kinetic isotope effect, reducing Vmax and kcat, while Km remains unchanged.

Stereochemical and Stereoselective Aspects of Enzymatic Reactions

Isoleucine possesses two chiral centers, at the α-carbon (C2) and the β-carbon (C3), giving rise to four stereoisomers. numberanalytics.com Enzymes are highly stereospecific, typically acting on only one stereoisomer. For example, protein synthesis exclusively incorporates l-isoleucine (2S, 3S). numberanalytics.com

The use of this compound can be instrumental in studying the stereochemical course of enzymatic reactions. For instance, in reactions involving the removal and re-addition of the α-proton, the stereochemical outcome (retention or inversion of configuration) can be traced by analyzing the position of the deuterium in the product. This approach is crucial for understanding the geometry of the active site and the mechanism of proton transfer.

Isotope Effects in Enzymatic Reactions (Kinetic Isotope Effects - KIE)

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The use of this compound allows for the measurement of KIEs, which provide invaluable information about the reaction mechanism.

Primary KIE: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For this compound, a significant primary KIE (typically kH/kD > 1.5) would be expected for enzymes that catalyze the cleavage of the Cα-H bond in the rate-limiting step. nih.govgmu.edu

Secondary KIE: A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking or formation. wikipedia.org These effects are generally smaller (kH/kD ≈ 1.0-1.4) and can provide information about changes in hybridization or the steric environment of the labeled position during the reaction. wikipedia.org For example, a change in hybridization from sp3 to sp2 at the α-carbon in the transition state would result in a normal secondary KIE. wikipedia.org

The magnitude of the KIE can help to distinguish between different possible transition states and reaction pathways. gmu.eduacs.org

Specific Enzymes Involved in Isoleucine Metabolism

The utility of this compound as a probe can be illustrated by considering its application in studying several key enzymes of isoleucine metabolism.

Threonine Deaminase (Threonine Dehydratase): This enzyme catalyzes the first committed step in the biosynthesis of isoleucine, the deamination of threonine to α-ketobutyrate. uniprot.orgasm.orgnih.gov While the primary substrate is threonine, studies on the allosteric regulation of this enzyme by isoleucine could potentially utilize this compound to investigate the binding to the regulatory site. nih.govbiorxiv.org

Isoleucyl-tRNA Synthetase (IleRS): This enzyme is responsible for the highly specific attachment of isoleucine to its corresponding tRNA, a crucial step in protein synthesis. ebi.ac.ukwikipedia.orgebi.ac.uk The enzyme has a proofreading mechanism to remove incorrectly charged valine. ebi.ac.ukrcsb.org Using this compound could help to probe the intricacies of substrate recognition and the catalytic cycle, although a significant KIE is not expected as the Cα-H bond is not directly involved in the adenylation or tRNA charging steps. ebi.ac.uk

Ketol-Acid Reductoisomerase (KARI): KARI is the second enzyme in the BCAA biosynthetic pathway, catalyzing the conversion of α-acetohydroxy acids to α,β-dihydroxy acids. uniprot.orguniprot.orgmdpi.comnih.gov This enzyme is a target for herbicides and antimicrobial agents. mdpi.com While the reaction does not directly involve the Cα-H bond of the final isoleucine molecule, the intermediates in the pathway could be synthesized with deuterium labels to study the enzyme's mechanism.

Dioxygenases: L-isoleucine dioxygenase is an Fe(II)/α-ketoglutarate-dependent enzyme that catalyzes the hydroxylation of L-isoleucine to form (2S,3R,4S)-4-hydroxy-L-isoleucine. acs.orggenome.jpresearchgate.netresearchgate.netnih.gov The reaction involves the abstraction of a hydrogen atom from the substrate. acs.org Using specifically deuterated isoleucine isomers, including this compound, would be a powerful method to determine the site of hydrogen abstraction and to measure the KIE, thereby providing critical insights into the catalytic mechanism of this class of enzymes. mdpi.com

Table 2: Investigated Enzymes and Potential Applications of this compound

| Enzyme | EC Number | Function | Potential Use of this compound |

| Threonine Deaminase | 4.3.1.19 | First step in isoleucine biosynthesis | Studying allosteric regulation |

| Isoleucyl-tRNA Synthetase | 6.1.1.5 | Attaches isoleucine to its tRNA | Probing substrate recognition |

| Ketol-Acid Reductoisomerase | 1.1.1.86 | Second step in BCAA biosynthesis | Mechanistic studies with labeled intermediates |

| L-Isoleucine Dioxygenase | 1.14.11.45 | Hydroxylation of isoleucine | Determining site of H-abstraction and KIE |

Protein Structural Biology and Dynamics

The use of deuteration, including the specific incorporation of this compound, is a cornerstone of modern NMR studies of proteins, especially those of high molecular weight. unl.pt Deuteration significantly reduces the complexity of ¹H NMR spectra and improves the relaxation properties of the remaining protons, leading to sharper signals and enhanced sensitivity. unl.pt This is particularly crucial for methyl groups, which are abundant in the hydrophobic cores of proteins and serve as sensitive reporters of molecular structure and dynamics. unl.ptnih.gov The selective protonation of isoleucine, leucine, and valine (ILV) methyl groups in an otherwise deuterated protein, a technique often facilitated by precursors that lead to labeling patterns like this compound, has dramatically extended the size of proteins and protein complexes amenable to solution NMR studies. isotope.comresearchgate.net

Probing Structure-Function Relationships of Isoleucine-Containing Proteins

This compound and related isotopic labeling strategies are instrumental in elucidating the intricate relationship between a protein's three-dimensional structure and its biological function. The isoleucine residue, with its branched side chain, is a frequent component of protein hydrophobic cores and active sites. The δ1-methyl group of isoleucine is particularly valuable as a structural probe because it is often located far from the protein backbone, allowing it to report on long-range interactions within the protein fold.

A notable example is the study of the D1 protein of Photosystem II (PSII), a key component of the photosynthetic machinery. ebi.ac.uk The D1 protein, along with the D2 protein, forms the reaction core of PSII and binds essential cofactors. ebi.ac.uk Understanding the precise structure and any conformational changes of the D1 protein is critical to understanding the process of water splitting and electron transport. While direct studies using this compound on D1 are not explicitly detailed in the provided context, the methodologies enabled by such isotopic labeling are precisely what allow for the detailed structural characterization of large and complex membrane proteins like PSII. For instance, C-terminal processing of the D1 precursor protein is essential for the assembly and function of the manganese cluster responsible for water oxidation. ebi.ac.ukpnas.org Isotope-labeling NMR techniques can monitor the structural and dynamic changes that occur upon such processing events.

Another area where these probes are critical is in understanding enzyme mechanisms, such as that of isoleucyl-tRNA synthetase. This enzyme is responsible for the correct attachment of isoleucine to its corresponding tRNA molecule, a crucial step in protein synthesis. ebi.ac.uk The enzyme must distinguish isoleucine from the structurally similar valine, and it does so through a "double-sieve" mechanism. ebi.ac.uk NMR studies, empowered by probes like this compound, can map the active site and allosteric sites of such enzymes, providing insights into substrate recognition and the conformational changes that drive catalysis and ensure fidelity.

The table below summarizes key proteins where understanding isoleucine's role is critical and how this compound based NMR techniques contribute to this understanding.

| Protein/System | Functional Significance of Isoleucine | Contribution of Isotope-Labeling NMR |

| Photosystem II (D1 protein) | Component of the reaction core, involved in cofactor binding and electron transfer. ebi.ac.uk | Enables structural analysis of large membrane protein complexes, revealing insights into assembly and function. pnas.org |

| Isoleucyl-tRNA synthetase | Substrate recognition and fidelity in protein synthesis. ebi.ac.uk | Elucidates the "double-sieve" mechanism by mapping active and editing sites. ebi.ac.uk |

| Integrin αL I domain | Involved in allosteric regulation of ligand binding. pnas.org | Traces allosteric communication pathways by identifying residues that modulate affinity upon mutation. pnas.org |

| Threonine Dehydratase (IlvA) | Subject to allosteric feedback inhibition by isoleucine to regulate its biosynthetic pathway. biorxiv.org | Identifies the specific binding site of the allosteric inhibitor (isoleucine) and clarifies the regulatory mechanism. biorxiv.org |

Conformational States and Transitions of Proteins

Proteins are not static entities; their functions are often dictated by dynamic transitions between different conformational states. This compound is a key tool for characterizing these motions, which can range from picoseconds to seconds. pnas.org The chemical shift of the isoleucine Cδ1 methyl carbon is highly sensitive to the side-chain dihedral angle χ2. acs.org This relationship allows researchers to quantify the populations of different rotameric states (e.g., trans and gauche-) and thus describe the conformational sampling of the isoleucine side chain. acs.orgresearchgate.net

This approach is powerful for studying both the ground and low-populated, "invisible" excited states of proteins. acs.org By using relaxation dispersion NMR techniques, it is possible to measure the chemical shifts of these transiently formed states, providing structural and dynamic information that is otherwise inaccessible. acs.org For example, this methodology has been applied to study the folding pathway of a mutant Fyn SH3 domain, revealing details about the side-chain structure and dynamics of an on-pathway intermediate. acs.org

Furthermore, dynamic nuclear polarization (DNP)-enhanced solid-state NMR studies on proteins selectively labeled with ¹³C-isoleucine have provided detailed insights into the distribution of backbone and side-chain conformations in various states, including intrinsically disordered proteins, denatured states, and amyloid fibrils. acs.org These studies demonstrate that the conformational ensembles of proteins are highly dependent on their environment, and that isoleucine residues can act as sensitive reporters of this conformational freedom. acs.org

The following table details the application of this compound and related methods in studying protein conformational dynamics.

| Protein/System | Conformational Feature Studied | Methodological Approach | Key Findings |

| Fyn SH3 domain (mutant) | Side-chain structure and dynamics of a folding intermediate. acs.org | Relaxation dispersion NMR with ¹³C-labeled isoleucine. | Quantified Ile χ2 rotamer populations in an invisible, on-pathway folding intermediate. acs.org |

| α-Synuclein | Conformational distribution in an intrinsically disordered protein. acs.org | DNP-enhanced solid-state NMR with ¹³C-labeled isoleucine. | Revealed broad distributions of conformations, reflecting the disordered nature of the protein. acs.org |

| GABARAP | Residual dynamics in a well-folded protein. acs.org | Comparison of solution NMR and DNP-enhanced solid-state NMR. | Isoleucine residues distributed throughout the protein reported on localized conformational heterogeneity even in a folded state. acs.org |

| General Proteins | Sub-picosecond backbone fluctuations. pnas.org | 2D infrared spectroscopy with isotope labeling. | Directly observed rapid conformational sampling of peptide backbone dihedral angles. pnas.org |

Intermolecular Interactions and Binding Studies

Defining the interactions between a protein and its binding partners, whether other proteins or small molecule ligands, is fundamental to understanding biological processes. gatech.edu this compound labeling, in concert with other isotopic strategies, is invaluable for these studies. By perdeuterating the protein while selectively protonating methyl groups of residues like isoleucine, researchers can use Nuclear Overhauser Effect Spectroscopy (NOESY) to detect intermolecular contacts. biorxiv.org This allows for the precise mapping of the binding interface and the determination of the ligand's conformation when bound to the protein. researchgate.netmdpi.com

This approach has been successfully used to study a variety of protein-ligand complexes. For instance, the NMR² method leverages intermolecular NOEs between a ligand and a deuterated protein to rapidly determine the structure of the binding pocket without the need for a full protein resonance assignment. researchgate.netmdpi.com This significantly accelerates the process of structure-based drug design.

Furthermore, chemical shift perturbations (CSPs) of the isoleucine methyl groups upon ligand binding provide a sensitive readout of the binding event and can be used to determine binding affinities. biorxiv.org In studies of the 670-kDa 20S proteasome, selective isoleucine-δ1, leucine, and valine methyl protonation allowed for the observation of well-resolved spectra and the study of binding and dynamics in this massive complex. These methyl probes are also crucial for investigating allosteric interactions, where binding at one site affects a distant site on the protein. pnas.orgoup.com By monitoring changes in the chemical shifts and dynamics of isoleucine residues throughout the protein, researchers can trace the pathways of allosteric communication.

The table below provides examples of how this compound facilitates the study of intermolecular interactions.

| System Studied | Type of Interaction | Role of this compound Labeling | Insights Gained |

| Protein-Ligand Complexes | Small molecule binding | Enables detection of intermolecular NOEs and ligand CSPs in deuterated proteins. biorxiv.org | Rapid determination of binding pocket structure and ligand conformation; site-specific analysis of desolvation effects. biorxiv.orgresearchgate.net |

| 20S Proteasome | Protein-protein/protein-substrate interactions | Allows for high-quality spectra of a very large complex, enabling assignment and dynamics studies. | Nearly complete methyl assignments in the α-subunits, providing a window into the dynamics and interactions of a 670-kDa machine. |

| Brd4-BD1 | Protein-ligand (CH-π interactions) | A Cγ-methylene-labeled isoleucine precursor serves as a sensitive reporter. researchgate.net | High sensitivity for detecting weak but important CH-π interactions in protein-ligand complexes. researchgate.net |

| CG10232 and Or67a | Protein adaptive evolution | Positively selected sites were found to be close to predicted ligand binding sites. nih.gov | Intermolecular interactions are a driving force in the adaptive evolution of proteins. nih.gov |

Conclusion and Future Research Directions

Emerging Methodologies for Isotopic Labeling and Analysis

Recent advancements in stable isotope labeling (SIL) techniques have broadened the scope of studies amenable to isotopic analysis, enhancing the quality of structural data and simplifying experimental data interpretation . Deuterium (B1214612) (²H) labeling, in particular, has proven instrumental in improving the sensitivity and resolution of Nuclear Magnetic Resonance (NMR) spectra, allowing for the study of larger protein systems and their dynamics .

Beyond traditional NMR and Mass Spectrometry (MS), novel methodologies are continually emerging. Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique that characterizes protein dynamics and conformational changes by monitoring the rate of deuterium incorporation into labile hydrogen atoms over time nih.govacs.org. This approach provides detailed insights into protein structure and how it responds to various perturbations, such as drug binding or protein interactions acs.org. Furthermore, chemical isotope labeling (CIL) combined with advanced MS techniques enhances sensitivity, accuracy, and selectivity in metabolomics and exposomics studies chromatographyonline.com.

Innovations in synthetic chemistry are also contributing to the field, with new enantioselective α-deuteration methods for α-amino acids proving valuable in drug discovery and biomedical science acs.org. In the realm of imaging, Stimulated Raman Scattering (SRS) microscopy, when coupled with deuterium labeling, enables non-invasive visualization of amino acid uptake and metabolism within live cells and tissues. This technique offers a minimally disruptive and robust signal, allowing for the observation of subcellular distribution and metabolic fate with high resolution spiedigitallibrary.org. The continuous evolution of high-resolution mass spectrometry technology further facilitates the measurement of dynamic changes in metabolites and protein modifications through stable isotope labeling approaches frontiersin.orguit.no.

Integration of l-Isoleucine-2-d1 Research with Systems Biology Approaches

This compound, as a stable isotope-labeled amino acid, is an indispensable tool for integrating research with systems biology approaches, providing a holistic understanding of complex biological processes. Stable isotope-labeled amino acids are widely utilized in MS- or NMR-based metabolomics, proteomics, and structural biology studies isotope.com.

In proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) leverage isotopically labeled amino acids to enable high-throughput quantitative protein analysis through metabolic encoding nih.govnih.gov. This allows for precise quantification of protein expression levels and tracking of protein turnover rates nih.govnih.gov. Deuterium oxide (D₂O) labeling, which incorporates deuterium into non-essential amino acids during biosynthesis, offers an alternative for measuring protein synthesis rates over extended periods, providing a comprehensive view of dynamic whole-body metabolism physoc.orgnih.govphysiology.org.

For metabolomics, this compound is crucial for Metabolic Flux Analysis (MFA), which employs stable isotope tracers to quantitatively study metabolism by analyzing the labeling patterns of intracellular metabolites nih.govcreative-proteomics.com. MFA, while commonly associated with ¹³C labeling, also effectively utilizes ²H and ¹⁵N tracers to infer metabolic fluxes nih.gov. Isotopic tracer techniques, combined with advanced analytical instruments, significantly enhance both untargeted and targeted metabolomic approaches, enabling accurate identification, quantification, and determination of metabolic pathway fluxes nih.gov. Stable Isotope Resolved Metabolomics (SIRM) further refines this capability by allowing unambiguous tracking of individual atoms through compartmentalized metabolic networks in various experimental systems, including human subjects nih.gov. The application of non-targeted stable isotope labeling analysis, particularly in in vitro cell line or patient-derived primary cell setups, holds significant potential for uncovering previously overlooked metabolic pathways or flux alterations frontiersin.org.

Potential for Elucidating Novel Biological Mechanisms

The precise deuterium label on this compound offers a unique advantage for uncovering novel biological mechanisms. Deuterium-labeled α-amino acids are instrumental in investigating fundamental biochemical processes, including the metabolism of peptides and the mechanisms of enzyme action acs.org.

Isotopic tracers, such as this compound, are critical for elucidating novel cellular pathways, contributing to the understanding of antibiotic mechanisms of action, host-pathogen interactions, and the discovery of biomarkers nih.govengconfintl.org. By tracking the fate of specific amino acids within protein molecules or cellular systems, stable isotope labeling provides profound insights into protein kinetics, metabolic processes, and signaling pathways .

HDX-MS, by revealing how protein conformation changes in response to factors like drugs or protein interactions, can uncover detailed mechanistic information beyond global conformational properties acs.org. Furthermore, the ability of mass spectrometry to measure the enrichment of various molecules with the same stable isotope tracer has been pivotal in developing new approaches in metabolic research ckisotopes.com. This has led to discoveries of previously unknown pathways, such as a Krebs cycle-independent pathway implicated in the function of the MYC oncogene through SIRM nih.gov. At a finer resolution, deuterated biomolecules, including specifically labeled amino acids, hold significant promise for investigating metabolism and molecular fate at subcellular levels, revealing intricate cell-to-cell heterogeneity spiedigitallibrary.org.

Data Tables

The following table summarizes the utility of this compound and other deuterium-labeled amino acids in conjunction with various analytical techniques for gaining specific biological insights.

| Analytical Technique | Application with this compound / Deuterium Labeling | Information Gained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of protein structure and dynamics, metabolomics studies, identification of low-concentration metabolites | Detailed structural information, characterization of molecular motions, tracing of metabolic pathways, improved sensitivity and resolution for larger proteins, and identification of low-concentration metabolites in complex biological samples creative-proteomics.comnih.gov |

| Mass Spectrometry (MS) | Quantitative proteomics (e.g., SILAC, protein turnover), metabolomics (e.g., MFA, SIRM), protein dynamics (HDX-MS) | Accurate protein quantification, determination of protein synthesis and degradation rates, precise metabolic flux determination, identification and quantification of a wide range of metabolites, and characterization of protein conformational changes nih.govacs.orgnih.govnih.govnih.govcreative-proteomics.comnih.govmdpi.com |

| Stimulated Raman Scattering (SRS) Microscopy | Non-invasive imaging of amino acid uptake and metabolism in live cells and tissues | Visualization of subcellular distribution of amino acids, tracking of metabolic fate, and revelation of cell-to-cell heterogeneity spiedigitallibrary.org |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing L-Isoleucine-2-d1 to ensure isotopic purity in experimental settings?

- Methodological Answer : Synthesis typically involves deuteration at the C-2 position using catalytic exchange or enzymatic methods. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) and mass spectrometry (MS) to confirm isotopic enrichment and positional specificity. Researchers should document reaction conditions, purification steps, and analytical parameters (e.g., solvent systems, column types for chromatography) to ensure reproducibility .

Q. How should this compound be stored and handled to maintain isotopic stability during metabolic studies?

- Methodological Answer : Store the compound in airtight, light-protected containers at –20°C to minimize deuterium exchange with ambient moisture. Pre-label experimental aliquots to avoid repeated freeze-thaw cycles. Use deuterium-depleted solvents in assays to reduce background interference. Lab protocols should align with safety guidelines for handling isotopic compounds, including dedicated storage areas and contamination checks .

Q. What experimental designs are recommended for initial tracer studies using this compound in cell culture or animal models?

- Methodological Answer : Use pulse-chase experiments with controlled dosing to track incorporation into proteins or metabolic pathways. Include negative controls (non-deuterated isoleucine) and calibrate mass spectrometry settings for deuterium detection. Baseline measurements of endogenous isoleucine levels are critical to distinguish tracer-derived signals .

Advanced Research Questions

Q. How can researchers design experiments to quantify kinetic isotope effects (KIEs) of this compound in enzymatic reactions?

- Methodological Answer : Employ competitive isotope experiments where deuterated and non-deuterated substrates are simultaneously introduced. Measure reaction rates using high-resolution MS or kinetic assays. Apply the Swain-Schaad relationship to differentiate primary and secondary KIEs. Ensure statistical power by replicating experiments across multiple enzyme batches .

Q. What strategies resolve discrepancies in data when this compound tracer results conflict with theoretical metabolic flux models?

- Methodological Answer : Perform isotopomer spectral analysis (ISA) to validate tracer distribution patterns. Cross-validate with ¹³C-labeled analogs to isolate isotope-specific effects. Use Bayesian statistical models to account for measurement uncertainty and pathway redundancy. Document all assumptions in flux calculations for peer review .

Q. How does the use of this compound compare to other isotopic labels (e.g., ¹³C, ¹⁵N) in probing protein turnover dynamics?

- Methodological Answer : Deuterated labels are ideal for short-term turnover studies due to lower metabolic perturbation, whereas ¹³C permits long-term tracking. Design crossover experiments using multi-isotope labels (e.g., ²H + ¹³C) with time-resolved sampling. Analyze data via computational tools like IsoCor for isotopic interference correction .

Methodological Frameworks and Best Practices

- Evaluating Research Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in isotopic tracer methodology .

- Data Transparency : Adhere to journal guidelines (e.g., Beilstein Journal) for documenting experimental details in main texts or supplementary materials .

- Ethical Compliance : For human studies, register trials and obtain ethics approvals, specifying deuterated compound use in protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.